molecular formula C17H13BrN4S2 B13373787 3-[(Benzylsulfanyl)methyl]-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Benzylsulfanyl)methyl]-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13373787
M. Wt: 417.4 g/mol
InChI Key: PCTHVRIRXFKYJD-UHFFFAOYSA-N
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Description

Benzyl [6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized with hydrazine hydrate to yield the triazolothiadiazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzyl [6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom yields sulfoxides or sulfones, while substitution of the bromine atom can yield a variety of substituted phenyl derivatives .

Scientific Research Applications

Benzyl [6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzyl [6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl [6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to the combination of triazole and thiadiazole rings, which imparts a distinct set of chemical and biological properties. This hybrid structure allows for specific interactions with various biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C17H13BrN4S2

Molecular Weight

417.4 g/mol

IUPAC Name

3-(benzylsulfanylmethyl)-6-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13BrN4S2/c18-14-8-6-13(7-9-14)16-21-22-15(19-20-17(22)24-16)11-23-10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

PCTHVRIRXFKYJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Br

Origin of Product

United States

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